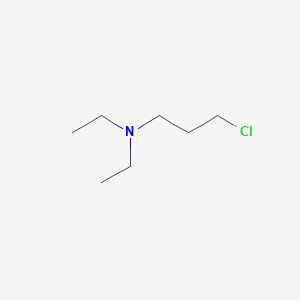

3-chloro-N,N-diethylpropan-1-amine

Description

Properties

IUPAC Name |

3-chloro-N,N-diethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16ClN/c1-3-9(4-2)7-5-6-8/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUULNDRFBHTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146208 | |

| Record name | 3-Chloropropyl(diethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-77-8 | |

| Record name | 3-Chloro-N,N-diethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropyl(diethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropyl(diethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropyl(diethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-chloro-N,N-diethylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-chloro-N,N-diethylpropan-1-amine, a versatile intermediate in pharmaceutical and chemical synthesis. The data presented is intended to support research and development activities by providing a clear and concise summary of the compound's physical characteristics.

Core Physical Properties

The physical properties of this compound are crucial for its handling, application in synthetic protocols, and for purification processes. A summary of these properties is presented in the table below.

| Property | Value | Units | Notes |

| Molecular Formula | C₇H₁₆ClN | - | [1][2][3] |

| Molecular Weight | 149.66 | g/mol | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | - | [2][4][5] |

| Boiling Point | 160 - 171 | °C | at 760 mmHg[1][6][7][8][9] |

| Density | 0.89 - 0.92 | g/cm³ | at 20°C[4][6][8] |

| Refractive Index | 1.44 - 1.4541 | - | at 20°C[4][6][7] |

| Flash Point | 56.9 | °C | [1][7] |

| Solubility | Slightly soluble in Chloroform and Methanol.[7] The hydrochloride salt form exhibits excellent solubility in water and alcoholic solvents.[6] | - | |

| CAS Number | 104-77-8 | - | [1][4][8] |

Experimental Protocols

While specific experimental protocols for the determination of each physical property of this compound are not detailed in the provided literature, standard methodologies are employed for such characterizations. The following outlines the general principles for these measurements.

Boiling Point Determination:

The boiling point is typically determined using methods such as distillation or by using a capillary method (Thiele tube). For distillation, the temperature at which the liquid actively boils and the vapor temperature stabilizes is recorded as the boiling point at atmospheric pressure. For smaller quantities, a Siwoloboff's method or a similar micro-boiling point determination technique can be used, where a small sample is heated in a capillary tube alongside a thermometer in a heating bath.

Density Measurement:

The density of a liquid is commonly measured using a pycnometer or a digital density meter. The pycnometer method involves accurately weighing a specific volume of the liquid at a controlled temperature. The density is then calculated by dividing the mass of the liquid by its volume. Digital density meters utilize the oscillation frequency of a U-shaped tube filled with the sample to determine the density quickly and accurately.

Refractive Index Measurement:

The refractive index is determined using a refractometer, such as an Abbé refractometer. A small drop of the liquid is placed on the prism of the instrument, and the boundary line between the light and dark fields is observed through the eyepiece. The instrument is calibrated and the refractive index is read directly from the scale at a specified temperature, typically 20°C.

Solubility Assessment:

Qualitative solubility is determined by adding a small amount of the solute (this compound) to a specific volume of a solvent in a test tube. The mixture is agitated, and the solubility is observed at room temperature and, if necessary, with gentle heating. The substance is classified as soluble, slightly soluble, or insoluble based on the amount that dissolves. For quantitative analysis, techniques such as gravimetry or spectroscopy can be employed after reaching saturation.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

References

- 1. This compound | CAS#:104-77-8 | Chemsrc [chemsrc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-Propanamine, 3-chloro-N,N-diethyl- [webbook.nist.gov]

- 4. labproinc.com [labproinc.com]

- 5. This compound | 104-77-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Buy this compound hydrochloride | 4535-85-7 [smolecule.com]

- 7. chembk.com [chembk.com]

- 8. 104-77-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound | 104-77-8 | AAA10477 [biosynth.com]

An In-depth Technical Guide to 3-chloro-N,N-diethylpropan-1-amine: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N,N-diethylpropan-1-amine, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of organic compounds, most notably in the pharmaceutical industry. Its unique structure, featuring both a reactive alkyl chloride and a tertiary amine, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, physical properties, and reactivity, with a focus on its application in synthetic chemistry. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Chemical Structure and Identification

This compound is a tertiary amine with a propyl chain substituted with a chlorine atom at the 3-position.

Systematic Information:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 104-77-8[1][2] |

| Molecular Formula | C₇H₁₆ClN[1][2] |

| SMILES | CCN(CC)CCCCl |

| InChI | InChI=1S/C7H16ClN/c1-3-9(4-2)7-5-6-8/h3-7H2,1-2H3 |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its safe handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 149.66 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 168-171 °C | |

| Density | 0.919 g/mL at 25 °C | |

| Solubility | Soluble in common organic solvents. |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the primary alkyl chloride. This functional group is susceptible to nucleophilic substitution reactions, making the compound an excellent precursor for introducing the 3-(diethylamino)propyl moiety onto a variety of substrates.

Nucleophilic Substitution Reactions

The carbon-chlorine bond in this compound is polarized, with the carbon atom being electrophilic. This allows for attack by a wide range of nucleophiles, leading to the displacement of the chloride ion.

A general scheme for the nucleophilic substitution on this compound is presented below:

Caption: General Nucleophilic Substitution Pathway.

Table of Nucleophilic Substitution Reactions:

| Nucleophile | Reagent | Product | Reaction Conditions | Yield (%) |

| Amine (e.g., 2-chlorophenothiazine) | 2-chlorophenothiazine, Sodamide | Chlorpromazine | Toluene, reflux | ~70-80% |

| Azide | Sodium Azide | 3-azido-N,N-diethylpropan-1-amine | DMF, heat | High |

| Thiol | Thiophenol, Base | 3-(phenylthio)-N,N-diethylpropan-1-amine | Ethanol, reflux | Good |

Experimental Protocols

Synthesis of Chlorpromazine

A prominent application of this compound is in the synthesis of chlorpromazine, a phenothiazine derivative with antipsychotic properties. The following protocol is a representative example of this synthesis.

Reaction Scheme:

Caption: Synthesis of Chlorpromazine Workflow.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 2-chlorophenothiazine and dry toluene.

-

Addition of Base: While stirring under a nitrogen atmosphere, slowly add sodamide to the mixture.

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound in dry toluene dropwise over a period of 30 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and cautiously quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure chlorpromazine.

Synthesis of 3-azido-N,N-diethylpropan-1-amine

This protocol details a simple nucleophilic substitution to illustrate the fundamental reactivity of the title compound.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and sodium azide in dimethylformamide (DMF).

-

Reaction: Heat the mixture with stirring at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture and pour it into water. Extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation to yield 3-azido-N,N-diethylpropan-1-amine.

Safety and Handling

This compound is a corrosive and flammable liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it a key component in the preparation of a wide range of biologically active molecules and other functional materials. The information and protocols provided in this guide are intended to support researchers and developers in harnessing the synthetic potential of this versatile compound.

References

An In-depth Technical Guide to 3-chloro-N,N-diethylpropan-1-amine (CAS 104-77-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N,N-diethylpropan-1-amine, with the CAS registry number 104-77-8, is a versatile bifunctional organic compound. It serves as a crucial building block and intermediate in a wide array of chemical syntheses, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloroalkane and a tertiary amine, allows for the strategic introduction of the 3-(diethylamino)propyl group into various molecular frameworks. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and handling protocols.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 104-77-8 | [1][2][3] |

| Molecular Formula | C₇H₁₆ClN | [1][2][3] |

| Molecular Weight | 149.66 g/mol | [1][2][3] |

| Appearance | Colorless to pale-yellow clear liquid | [2][3][4] |

| Boiling Point | 160 °C | [1][2] |

| Specific Gravity | 0.92 (20/20 °C) | [2][5] |

| Refractive Index | 1.44 | [5] |

| Flash Point | 57 °C | [2] |

| Purity | >98.0% (GC) | [2][3] |

| Solubility | Slightly soluble in water. | [6] |

| SMILES | CCN(CC)CCCCl | [1][3] |

| InChI Key | WVUULNDRFBHTFG-UHFFFAOYSA-N | [2][3] |

While specific spectroscopic data sets (NMR, detailed IR) are best obtained from the certificate of analysis for a specific batch, general characteristics can be inferred. The NIST Mass Spectrometry Data Center holds mass spectral data for this compound.[7]

Synthesis and Manufacturing

This compound is typically synthesized via nucleophilic substitution reactions. The evolution of its synthesis has been driven by the need for high-purity material for pharmaceutical applications, leading to optimized and scalable industrial processes.

General Synthetic Routes

The most common laboratory and industrial synthesis involves the reaction of a suitable three-carbon electrophile with diethylamine. Two primary pathways are recognized:

-

From Diethylamine and 1-chloro-3-iodopropane: This classic alkylation method provides a straightforward route to the target molecule.

-

From 3-chloropropanol and Diethylamine: This method involves the reaction of 3-chloropropanol with diethylamine, followed by conversion of the hydroxyl group to a chloride, or more commonly, direct reaction followed by treatment with a chlorinating agent.[2][4] A variation involves the reaction of diethylamine with 3-chloropropan-1-amine.[4]

Industrial protocols have focused on optimizing reaction conditions to improve yield, purity, and cost-effectiveness. For instance, a 2023 patent highlighted the use of diatomaceous earth catalysis for hydrochlorination processes, achieving 90% molar yields and 99.1% purity, while reducing production costs by approximately 30%.[4]

Caption: General workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

The utility of this compound stems from its dual functionality. The tertiary amine is basic, while the terminal alkyl chloride is an electrophilic site susceptible to nucleophilic attack.

The primary mode of reactivity involves the nucleophilic substitution of the chlorine atom.[2][4] This allows for the covalent attachment of the diethylaminopropyl moiety to a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reaction is fundamental to its role as a synthetic intermediate, enabling the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.[2]

Caption: Nucleophilic substitution at the primary carbon of the title compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of numerous biologically active molecules and commercial products.

-

Pharmaceuticals: It is a crucial precursor for various classes of drugs.[2][4] Its incorporation is a key step in the synthesis of certain tricyclic antidepressants, antipsychotics, antispasmodic agents, and compounds targeting neurological conditions.[2][4] A notable example is its use as a precursor in the synthesis of the RAGE (Receptor for Advanced Glycation Endproducts) inhibitor Azeliragon (TTP488).[2] The analogous dimethyl compound is a side chain for drugs like Chlorpromazine and Amitriptyline.[6][8]

-

Agrochemicals: The compound is utilized in the production of herbicides and insecticides.[2]

-

Organic Synthesis: Beyond pharmaceuticals, it is a general-purpose building block for creating more complex organic molecules and nitrogen-containing heterocycles.[2][4]

-

Analytical Standards: It can be employed as a reference standard in analytical chemistry for method validation and quality control.[4]

Caption: Key application areas for this compound.

Experimental Protocols

While specific experimental procedures should be optimized for each reaction, a general protocol for the synthesis of a related compound, 3-chloro-N,N-dimethylpropan-1-amine from its hydrochloride salt, provides a template that can be adapted.

Objective: To prepare this compound from its hydrochloride salt via neutralization.

Materials:

-

This compound hydrochloride

-

Sodium hydroxide (NaOH), solid flakes or pellets

-

Deionized water

-

Separatory funnel

-

Reaction flask (e.g., two-neck round-bottom flask) with magnetic stirrer

-

Cooling bath

Procedure:

-

Prepare Base Solution: Carefully dissolve solid NaOH in water in a separate beaker. This process is highly exothermic; use a cooling bath to control the temperature and cool the final solution to approximately 30 °C.

-

Reaction Setup: Charge the reaction flask with the this compound hydrochloride.

-

Neutralization: Slowly add the cooled aqueous NaOH solution to the reaction flask containing the hydrochloride salt with continuous stirring. The temperature may rise; maintain it around 45 °C to ensure the reaction proceeds.

-

Reaction Time: Continue stirring for approximately 2 hours at the designated temperature.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two layers.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Separate and collect the upper organic layer, which is the desired product, this compound.

-

Drying and Storage: The resulting product may contain residual water. For applications requiring anhydrous conditions, the product should be dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and stored under an inert atmosphere.

(This protocol is adapted from a synthesis for the dimethyl analog and should be considered a general guide.[6] All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.)

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

Hazard Identification:

-

Corrosivity: Causes severe skin burns and eye damage (H314).[9]

Recommended Precautions:

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Use only in a well-ventilated area or fume hood. Take precautionary measures against static discharge. Use non-sparking tools.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[9]

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[9]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[9]

-

-

Storage: This compound is air-sensitive.[2][5] It should be stored in a cool, dark, and well-ventilated place, preferably at room temperature or below 15°C.[2] Keep the container tightly closed and under an inert atmosphere.[2][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

(This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.)

References

- 1. This compound | 104-77-8 | AAA10477 [biosynth.com]

- 2. This compound|CAS 104-77-8 [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Buy this compound hydrochloride | 4535-85-7 [smolecule.com]

- 5. labproinc.com [labproinc.com]

- 6. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]

- 7. 3-Chloropropyl(diethyl)amine | C7H16ClN | CID 66918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 9. This compound | 104-77-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound | 104-77-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to the Safety and Handling of 3-(Diethylamino)propyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Diethylamino)propyl chloride and its hydrochloride salt, compounds of interest in pharmaceutical synthesis and research. Due to the greater availability of detailed safety data for the hydrochloride salt, this document will primarily focus on this form. The safety and handling procedures outlined are critical for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Properties

3-(Diethylamino)propyl chloride is an organic compound that, due to its reactive nature, is often handled and supplied as its more stable hydrochloride salt.

Table 1: Physical and Chemical Properties

| Property | 3-(Dimethylamino)propyl chloride hydrochloride |

| Synonyms | 3-Chloro-N,N-dimethylpropylamine hydrochloride, DMPC[1] |

| Molecular Formula | C5H13Cl2N[2] |

| Molecular Weight | 158.07 g/mol [2] |

| Appearance | White to yellowish crystalline powder[3] |

| Melting Point | 140-143 °C[4] |

| Solubility | Soluble in water[5] |

Hazard Identification and Classification

3-(Diethylamino)propyl chloride hydrochloride is classified as a hazardous substance. Understanding its potential hazards is the first step in safe handling.

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Toxicology

The toxicological profile indicates that 3-(diethylamino)propyl chloride hydrochloride is harmful if ingested and can cause irritation to the skin, eyes, and respiratory system.

Table 2: Toxicity Data

| Test | Species | Route | Value | Reference |

| Acute Toxicity (Oral) | - | Oral | Category 4 | [1][7] |

Experimental Protocols for Safe Handling and Emergencies

Adherence to strict experimental protocols is essential when working with 3-(Diethylamino)propyl chloride hydrochloride.

Safe Handling and Storage

Handling:

-

Ventilation: Handle in a well-ventilated place.[7] If dust or aerosols can be generated, use a local exhaust ventilation system.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles or a face shield.[7][8]

-

Avoid Contact: Avoid contact with skin and eyes.[7][9] Do not breathe dust or vapors.[1]

-

Hygiene: Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling.[7]

-

Ignition Sources: Use non-sparking tools and prevent electrostatic discharge.[7]

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[1]

First-Aid Measures

Immediate first aid is crucial in the event of exposure.

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Firefighting Procedures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Hazardous combustion products include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release and Spill Cleanup

A systematic approach is necessary to safely manage a spill.

-

Personal Precautions:

-

Environmental Precautions:

-

Prevent the chemical from entering drains or surface water.[9]

-

-

Containment and Cleanup:

-

For a solid spill, sweep up and shovel the material into a suitable, closed container for disposal.[1][9] Avoid creating dust.[9]

-

For a liquid spill, contain the spill with a dike of absorbent material such as vermiculite or sand.[10]

-

Absorb the liquid, working from the outer edges toward the center.[10]

-

Collect the absorbed material and place it in a sealed container for disposal.[7]

-

-

Decontamination:

-

Thoroughly wash the spill area with soap and water.[11]

-

Visual Workflow for Spill Response

The following diagram illustrates the logical steps for responding to a chemical spill of 3-(Diethylamino)propyl chloride hydrochloride.

Caption: Workflow for handling a chemical spill.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations and guidelines.

References

- 1. fishersci.com [fishersci.com]

- 2. 3-(Dimethylamino)propyl chloride hydrochloride | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]

- 4. 3-二甲氨基丙基氯 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 5407-04-5: 3-(Dimethylamino)propyl chloride hydrochlor… [cymitquimica.com]

- 6. 3-(Dimethylamino)propyl Chloride Hydrochloride - Starshinechemical [starshinechemical.com]

- 7. echemi.com [echemi.com]

- 8. leap.epa.ie [leap.epa.ie]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. qmul.ac.uk [qmul.ac.uk]

- 11. jk-sci.com [jk-sci.com]

Spectroscopic Profile of 3-chloro-N,N-diethylpropan-1-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-chloro-N,N-diethylpropan-1-amine (CAS No. 104-77-8). Aimed at researchers, scientists, and professionals in drug development, this document collates predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data with experimentally observed Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also presented, offering a foundational resource for the analysis and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.05 | Triplet | 6H | -N(CH₂CH₃ )₂ |

| ~2.60 | Quartet | 4H | -N(CH₂ CH₃)₂ |

| ~2.70 | Triplet | 2H | Cl-CH₂-CH₂-CH₂ -N< |

| ~2.00 | Quintet | 2H | Cl-CH₂-CH₂ -CH₂-N< |

| ~3.60 | Triplet | 2H | Cl-CH₂ -CH₂-CH₂-N< |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~11.8 | -N(CH₂CH₃ )₂ |

| ~47.5 | -N(CH₂ CH₃)₂ |

| ~52.0 | Cl-CH₂-CH₂ -CH₂-N< |

| ~39.0 | Cl-CH₂ -CH₂-CH₂-N< |

| ~42.5 | Cl-CH₂ -CH₂-CH₂-N< |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2930 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1200-1000 | Medium-Strong | C-N stretch (amine) |

| 850-550 | Medium-Strong | C-Cl stretch |

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |

| 149/151 | Low | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 86 | High | [CH₂=N(CH₂CH₃)₂]⁺ (Alpha-cleavage fragment) |

| 58 | Medium | [CH₂=NCH₂CH₃]⁺ (Further fragmentation) |

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data with an exponential window function and perform phase and baseline corrections.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-240 ppm, pulse angle of 45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 30-200).

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

A Deep Dive into the Solubility of 3-chloro-N,N-diethylpropan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-N,N-diethylpropan-1-amine, a key intermediate in pharmaceutical synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document summarizes known solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a liquid solute like this compound, solubility in a liquid solvent is often described in terms of miscibility. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a polar tertiary amine group and a less polar chloroalkyl chain, influencing its interaction with a range of organic solvents. Aliphatic amines are generally soluble in organic solvents such as ether, alcohol, and benzene.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from the solubility of similar compounds and general chemical principles. The following table summarizes the expected and reported qualitative solubility of this compound and its analogs in various organic solvents.

| Organic Solvent | Chemical Class | Expected/Reported Solubility |

| Methanol | Polar Protic | Slightly Soluble[1] |

| Ethanol | Polar Protic | Miscible (Expected) |

| Chloroform | Polar Aprotic | Slightly Soluble[1] |

| Dichloromethane | Polar Aprotic | Miscible (Expected)[2] |

| Diethyl Ether | Nonpolar | Soluble[3] |

| Benzene | Nonpolar | Soluble[3] |

| Acetone | Polar Aprotic | Soluble (Expected) |

| Toluene | Nonpolar | Soluble (Expected) |

| Hexane | Nonpolar | Less Soluble (Expected) |

Note: The expected solubility is based on the general principle that aliphatic amines are soluble in many organic solvents.[3][4] A similar compound, 3-chloro-N,N-dimethylpropan-1-amine, is reported to be miscible with common organic solvents like ethanol, ether, and dichloromethane.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is widely applicable for determining the solubility of a liquid in a liquid solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or shaker

-

Calibrated analytical balance (±0.0001 g)

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Micropipettes or syringes for accurate liquid transfer

-

Vortex mixer

-

Centrifuge (optional)

-

Gas chromatograph (GC) or other suitable analytical instrument for concentration analysis (optional, for cross-validation)

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. b. To each vial, add a known volume of the selected organic solvent. c. Securely seal the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled water bath or shaker set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for the presence of a separate phase of the amine will confirm that a saturated solution has been achieved.

-

Sample Collection and Analysis: a. After the equilibration period, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow for phase separation. If necessary, centrifuge the vials at a low speed to facilitate separation. b. Carefully withdraw a known volume of the supernatant (the solvent layer saturated with the amine) using a pre-weighed, airtight syringe or micropipette. c. Transfer the collected sample into a pre-weighed, clean, and dry vial. d. Determine the mass of the collected sample by weighing the vial with the sample and subtracting the initial mass of the empty vial.

-

Solvent Evaporation and Mass Determination: a. Place the vial containing the sample in a well-ventilated fume hood or use a gentle stream of inert gas (e.g., nitrogen) to evaporate the solvent completely. A rotary evaporator can also be used for larger volumes. b. Once the solvent is fully evaporated, re-weigh the vial containing the non-volatile this compound residue. c. The mass of the dissolved amine is the final mass of the vial minus the initial mass of the empty vial.

-

Calculation of Solubility: a. The solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent. b. Solubility ( g/100 g solvent):

- Mass of solvent = Mass of sample - Mass of dissolved amine

- Solubility = (Mass of dissolved amine / Mass of solvent) x 100 c. Solubility ( g/100 mL solvent):

- Volume of solvent = Mass of solvent / Density of solvent at the experimental temperature

- Solubility = (Mass of dissolved amine / Volume of solvent) x 100

-

Data Reporting: a. The experiment should be repeated at least three times for each solvent to ensure reproducibility. b. Report the average solubility and the standard deviation. c. For a more comprehensive study, this procedure can be repeated at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

This in-depth guide provides a foundational understanding of the solubility of this compound in organic solvents. The provided experimental protocol offers a robust method for researchers to generate precise and reliable solubility data, which is essential for the effective application of this compound in drug development and chemical synthesis.

References

In-Depth Technical Guide: The Mechanism of Nucleophilic Substitution on 3-chloro-N,N-diethylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of nucleophilic substitution on 3-chloro-N,N-diethylpropan-1-amine. The reaction proceeds via a neighboring group participation (NGP) mechanism, a classic example of anchimeric assistance, leading to the formation of a reactive cyclic intermediate, the N,N-diethylazetidinium ion. This guide details the mechanistic pathway, presents available kinetic data, outlines experimental protocols for synthesis and kinetic analysis, and provides visualizations of the processes involved. This information is critical for researchers in organic synthesis and drug development, as this structural motif and reaction mechanism are pertinent to the synthesis of various biologically active compounds.

Introduction

Nucleophilic substitution reactions are fundamental transformations in organic chemistry. While direct substitution pathways such as SN1 and SN2 are common, the presence of internal nucleophiles can dramatically alter the reaction mechanism, rate, and stereochemistry. This compound presents a textbook case of such a phenomenon, where the terminal amino group acts as an internal nucleophile. This participation leads to an intramolecular cyclization, forming a strained four-membered ring, the N,N-diethylazetidinium cation. This intermediate is then susceptible to attack by an external nucleophile, completing the substitution process. Understanding this mechanism is crucial for predicting reaction outcomes and designing synthetic routes for complex molecules.

The Mechanistic Pathway: Neighboring Group Participation

The nucleophilic substitution on this compound does not proceed through a simple one-step SN2 displacement of the chloride ion by an external nucleophile. Instead, the reaction is characterized by a two-step mechanism involving neighboring group participation (NGP) from the nitrogen atom of the diethylamino group.[1] This anchimeric assistance significantly enhances the reaction rate compared to a similar primary alkyl chloride lacking the amino group.[1]

Step 1: Intramolecular Cyclization (Formation of the Azetidinium Ion)

The first and typically rate-determining step is the intramolecular attack of the nitrogen's lone pair of electrons on the carbon atom bearing the chlorine atom.[1] This results in the displacement of the chloride ion and the formation of a cyclic quaternary ammonium salt, the N,N-diethylazetidinium ion. This process is an intramolecular SN2 reaction.

Step 2: Nucleophilic Ring-Opening of the Azetidinium Ion

The highly strained four-membered ring of the azetidinium ion is a potent electrophile.[2][3] In the second step, an external nucleophile attacks one of the carbon atoms of the azetidinium ring, leading to its opening. This is an intermolecular SN2 reaction. The attack generally occurs at the less sterically hindered carbon atom.[2][3]

The overall reaction results in the net retention of configuration at the carbon atom initially bearing the chlorine atom, a hallmark of a double SN2 mechanism.

Signaling Pathways and Logical Relationships

The following diagram illustrates the overall mechanistic pathway of nucleophilic substitution on this compound via neighboring group participation.

References

- 1. Stereoinvertive SN1 Through Neighboring Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]

- 3. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Role of 3-chloro-N,N-diethylpropan-1-amine in Modern Drug Discovery: A Technical Overview

Executive Summary: 3-chloro-N,N-diethylpropan-1-amine is a versatile chemical intermediate, primarily utilized as a building block in the synthesis of complex pharmaceutical compounds. While direct, peer-reviewed evidence of its intrinsic biological activity is limited, its structural motif is integral to the function of several advanced therapeutic agents. This technical guide provides a comprehensive analysis of the known and potential biological activities associated with this compound, with a primary focus on its pivotal role in the development of the RAGE inhibitor, Azeliragon. We will explore the preclinical and clinical data of Azeliragon, detail relevant experimental protocols, and present visual workflows and signaling pathways to provide a thorough resource for researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Profile of this compound

This compound, also known as 3-(diethylamino)propyl chloride, is a reactive organic compound. Its key properties and safety information are summarized below.

| Property | Value |

| CAS Number | 104-77-8 |

| Molecular Formula | C₇H₁₆ClN |

| Molecular Weight | 149.66 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 160 °C |

| Purity | >98.0% (GC) |

Toxicological Summary: Safety data sheets indicate that this compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1] Precautionary statements advise avoiding all unnecessary exposure and using personal protective equipment.[2]

Reported Biological Activity of this compound

Direct and well-documented studies on the biological activity of this compound are sparse in peer-reviewed literature. Most available information comes from chemical supplier descriptions and lacks quantitative data and detailed experimental validation. These anecdotal claims are summarized in the table below.

| Claimed Biological Activity | Description | Source Type |

| Tuberculostatic Activity | Implied to have an inhibitory effect on the growth of Mycobacterium tuberculosis. | Chemical Supplier Data |

| Alkaline Phosphatase Inhibition | Suggested to have inhibitory properties against human placental alkaline phosphatase.[3] | Chemical Supplier Data |

| Antineoplastic Properties | Described as a synthetic compound with potential as a chemotherapeutic agent for cancer.[3] | Chemical Supplier Data |

It is crucial for the scientific community to approach these claims with caution until they are substantiated by rigorous, independent research.

Core Application: A Precursor to the RAGE Inhibitor Azeliragon

The most significant role of this compound in drug development is its use as a key intermediate in the synthesis of Azeliragon (TTP488), a potent inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE).[4] The 3-(diethylamino)propyl group introduced by this precursor is a critical part of the final molecular structure of Azeliragon.

Caption: Synthesis of Azeliragon.

Biological Activity of Azeliragon: A Potent RAGE Inhibitor

Azeliragon is an orally bioavailable small molecule that inhibits the Receptor for Advanced Glycation Endproducts (RAGE).[4] RAGE is a multi-ligand receptor of the immunoglobulin superfamily implicated in a variety of chronic diseases, including Alzheimer's disease and cancer.

Mechanism of Action

RAGE is activated by a variety of ligands, including Advanced Glycation Endproducts (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1).[5] Upon ligand binding, RAGE initiates a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] This, in turn, promotes the expression of pro-inflammatory genes, leading to a state of chronic inflammation, which is a hallmark of many diseases. Azeliragon competitively blocks the binding of ligands to RAGE, thereby inhibiting this inflammatory cascade.[5]

Caption: RAGE Signaling Pathway.

Therapeutic Applications and Quantitative Data

Azeliragon has been investigated in multiple clinical trials for various indications, primarily Alzheimer's disease and several types of cancer.

Alzheimer's Disease: In a Phase 2b study, patients with mild-to-moderate Alzheimer's disease treated with 5 mg/day of Azeliragon showed a 3.1-point improvement in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) compared to placebo over 18 months.[5] Preclinical studies in transgenic mouse models of Alzheimer's disease demonstrated that Azeliragon could decrease Aβ plaque deposition, reduce brain concentrations of inflammatory cytokines, and slow cognitive decline.[7]

Oncology: Azeliragon has shown promise in treating aggressive cancers such as pancreatic cancer, glioblastoma, and triple-negative breast cancer.[3] It is thought to work by inhibiting RAGE-mediated tumor growth, metastasis, and evasion of the immune system.[3] In preclinical models of pancreatic cancer, Azeliragon demonstrated significant tumor growth delay and modulated the immune-suppressive tumor microenvironment.[8]

| Indication | Parameter | Value | Reference |

| Triple-Negative Breast Cancer (SUM149 cell line) | IC₅₀ | 5.292 ± 0.310 μM | |

| Alzheimer's Disease (Phase 2b) | ADAS-cog improvement vs. placebo (18 months) | 3.1 points | [5] |

| RAGE Binding | K_d for human sRAGE | 12.7 ± 7.6 nM | [7] |

Experimental Protocols

To assess the biological activity of compounds like Azeliragon that target the RAGE pathway, an NF-κB reporter assay is a common and effective method. This assay measures the transcriptional activity of NF-κB, a key downstream effector of RAGE signaling.

NF-κB Reporter Assay for RAGE Activity

Objective: To quantify the inhibitory effect of a test compound on RAGE-ligand-induced NF-κB activation in a cell-based model.

Materials:

-

HEK293 cells stably expressing human RAGE and an NF-κB-driven luciferase reporter gene.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

RAGE ligand (e.g., HMGB1 or S100B).

-

Test compound (e.g., Azeliragon).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the RAGE-NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for 1 hour.

-

Ligand Stimulation: Add the RAGE ligand (e.g., HMGB1 at a final concentration of 1 µg/mL) to the wells containing the test compound. Include control wells with ligand only (positive control) and cells with medium only (negative control).

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay: Remove the medium and lyse the cells. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the positive control. Plot the normalized values against the concentration of the test compound to determine the IC₅₀.

Caption: Experimental Workflow.

Conclusion

This compound is a compound of significant interest not for its intrinsic biological activities, which are poorly defined, but for its crucial role as a synthetic precursor in the development of advanced therapeutics. Its application in the synthesis of the RAGE inhibitor Azeliragon highlights the importance of such chemical building blocks in the creation of novel drugs targeting complex disease pathways. The extensive research into Azeliragon's mechanism of action and its promising preclinical and clinical data in Alzheimer's disease and oncology underscore the therapeutic potential that can be unlocked through the strategic use of versatile intermediates like this compound. Further investigation into other potential applications of this and similar compounds is warranted and could open new avenues in drug discovery.

References

- 1. Cantex Pharmaceuticals | Cantex Pharmaceuticals Announces Issuance of a Patent for Azeliragon as a Treatment of Glioblastoma [cantex.com]

- 2. ir.vtvtherapeutics.com [ir.vtvtherapeutics.com]

- 3. Azeliragon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Azeliragon - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Receptor for AGEs (RAGE) as mediator of NF-kB pathway activation in neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 8. The receptor for advanced glycation endproducts (RAGE) modulates T cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Genotoxic Potential of 3-chloro-N,N-diethylpropan-1-amine and its Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential genotoxicity of 3-chloro-N,N-diethylpropan-1-amine and its related impurities. In the absence of direct experimental data for this specific compound, this paper employs a read-across approach based on the known reactivity of structurally similar alkylating agents. Detailed experimental protocols for standard in vitro genotoxicity assays, including the Ames test, the in vitro micronucleus assay, and the comet assay, are provided to guide researchers in the evaluation of this compound and its impurities. Furthermore, this guide outlines the key DNA damage signaling pathways that are likely to be activated by such compounds. The information is presented to aid in the risk assessment and control of potentially genotoxic impurities in drug development.

Introduction

This compound is a reactive molecule that may be present as an impurity in active pharmaceutical ingredients (APIs).[1] Due to its chemical structure, specifically the presence of a chloro-alkyl moiety, there is a plausible concern for its potential to act as an alkylating agent. Alkylating agents are a class of compounds known to react with nucleophilic centers in cellular macromolecules, including DNA.[2][3][4] Such interactions can lead to DNA damage, mutations, and chromosomal aberrations, which are hallmarks of genotoxicity and can contribute to carcinogenesis.[2][5] Therefore, a thorough evaluation of the genotoxic potential of this compound and its impurities is a critical aspect of drug safety assessment.

This guide will address the genotoxic potential of this compound through a read-across approach with a close structural analog, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH). It will also provide comprehensive methodologies for the key in vitro genotoxicity assays necessary for a comprehensive evaluation.

Predicted Mechanism of Genotoxicity: A Read-Across Approach

Given the structural similarity, it is highly probable that this compound acts through a similar mechanism. The electrophilic carbon atom bonded to the chlorine is susceptible to nucleophilic attack by the electron-rich centers in DNA bases, particularly the N7 and O6 positions of guanine.[8] This covalent modification of DNA can lead to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication.[9]

In Silico Genotoxicity Prediction

Computational (in silico) models are valuable tools for the initial assessment of genotoxic potential.[10][11] These models, which include both expert rule-based and statistical-based systems, can predict the likelihood of a compound being mutagenic based on its chemical structure.[12][13] For a compound like this compound, in silico models would likely flag the chloro-alkyl functional group as a structural alert for alkylating activity, suggesting a potential for genotoxicity.

Key In Vitro Genotoxicity Assays: Experimental Protocols

A battery of in vitro tests is essential to definitively determine the genotoxic potential of this compound and its impurities. The standard assays include the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the comet assay.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to detect gene mutations induced by chemical substances.[14]

Methodology:

-

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are specifically designed to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction), typically derived from the liver of induced rats, to mimic mammalian metabolism.[15]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the bacteria need to grow (e.g., histidine for Salmonella).

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation will be able to grow and form colonies. The number of revertant colonies is counted for each concentration and compared to the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.[16]

In Vitro Mammalian Cell Micronucleus Assay - OECD 487

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.[17][18][19]

Methodology:

-

Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, TK6), are cultured.[10][17][20]

-

Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9), for a defined period.

-

Cytokinesis Block (Optional): Cytochalasin B can be added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell division after treatment.[18]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: The frequency of micronucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Single Cell Gel Electrophoresis (Comet) Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][21][22]

Methodology:

-

Cell Preparation: A suspension of single cells is prepared from the chosen cell type.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid".[23]

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".[1][23]

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head. Increased tail length and intensity indicate a higher level of DNA damage.

Data Presentation: Expected Quantitative Outcomes

The following tables illustrate the type of quantitative data that would be generated from the described genotoxicity assays for a hypothetical genotoxic impurity.

Table 1: Ames Test Results (Hypothetical Data)

| Test Substance Concentration (µ g/plate ) | TA98 (-S9) Revertants/Plate | TA100 (+S9) Revertants/Plate |

| Vehicle Control | 25 ± 4 | 120 ± 15 |

| 1 | 28 ± 5 | 135 ± 18 |

| 10 | 65 ± 8 | 250 ± 25 |

| 100 | 150 ± 12 | 580 ± 40 |

| Positive Control | 450 ± 30 | 950 ± 60 |

Table 2: In Vitro Micronucleus Assay Results (Hypothetical Data)

| Test Substance Concentration (µg/mL) | % Micronucleated Binucleated Cells (-S9) | % Cytotoxicity |

| Vehicle Control | 1.2 ± 0.3 | 0 |

| 5 | 1.5 ± 0.4 | 5 |

| 25 | 4.8 ± 0.9 | 20 |

| 50 | 9.5 ± 1.5 | 45 |

| Positive Control | 15.2 ± 2.1 | 50 |

Table 3: Comet Assay Results (Hypothetical Data)

| Test Substance Concentration (µM) | % Tail DNA |

| Vehicle Control | 5 ± 2 |

| 10 | 8 ± 3 |

| 50 | 25 ± 6 |

| 100 | 45 ± 8 |

| Positive Control | 60 ± 10 |

Visualization of Workflows and Pathways

Experimental Workflows

Caption: Workflow for key in vitro genotoxicity assays.

DNA Damage Signaling Pathway for Alkylating Agents

Caption: DNA damage response to alkylating agents.

Conclusion

While direct experimental data on the genotoxicity of this compound is currently lacking, its chemical structure strongly suggests a potential for genotoxic activity via a DNA alkylation mechanism. This technical guide provides a framework for assessing this risk through a read-across approach and by outlining the standard, regulatory-accepted in vitro assays. The detailed experimental protocols for the Ames, in vitro micronucleus, and comet assays serve as a practical resource for researchers. A thorough evaluation using these methods is imperative to ensure the safety of any pharmaceutical product that may contain this compound as an impurity. The provided visualizations of experimental workflows and the DNA damage signaling pathway offer a clear understanding of the testing strategy and the potential biological consequences of exposure to this class of compounds.

References

- 1. Comet assay - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ-H2AX in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways | MDPI [mdpi.com]

- 9. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In silico predictions of genotoxicity for aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. storage.imrpress.com [storage.imrpress.com]

- 14. biosafe.fi [biosafe.fi]

- 15. scantox.com [scantox.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. criver.com [criver.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. researchgate.net [researchgate.net]

- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 22. researchgate.net [researchgate.net]

- 23. 21stcenturypathology.com [21stcenturypathology.com]

Methodological & Application

Synthesis of clomipramine using 3-chloro-N,N-diethylpropan-1-amine

Application Notes and Protocols for the Synthesis of Clomipramine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol details the synthesis of clomipramine using 3-chloro-N,N-dimethylpropan-1-amine, which is the standard and well-documented precursor. The synthesis using 3-chloro-N,N-diethylpropan-1-amine as requested is not described in the scientific literature. However, the presented methodology for the N-alkylation of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine can likely be adapted for the diethyl analogue with appropriate optimization of reaction conditions.

Synthesis of Clomipramine

The synthesis of clomipramine is a multi-step process. A common route involves the preparation of the key intermediate, 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine, followed by its N-alkylation with 3-chloro-N,N-dimethylpropan-1-amine.

Overall Reaction Scheme:

This document will focus on the N-alkylation step to produce clomipramine from commercially available or previously synthesized 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine.

Experimental Protocol: N-Alkylation for Clomipramine Synthesis

This protocol is based on established methods for the N-alkylation of dibenzazepine derivatives.

Materials:

-

3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine

-

3-chloro-N,N-dimethylpropan-1-amine hydrochloride

-

Sodium hydride (NaH) or another strong base (e.g., sodium amide)

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Acetone

-

Diethyl ether

-

Purified water

-

Anhydrous sodium sulfate

-

Activated carbon

Procedure:

-

Deprotonation of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine and anhydrous toluene.

-

Under a nitrogen atmosphere, slowly add a molar excess of a strong base such as sodium hydride.

-

Heat the mixture to reflux and maintain for several hours to ensure complete deprotonation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

N-Alkylation:

-

To the cooled reaction mixture, slowly add a solution of 3-chloro-N,N-dimethylpropan-1-amine (prepared from its hydrochloride salt by neutralization with a base and extraction) in anhydrous toluene.

-

Heat the reaction mixture to 110-115 °C and maintain for 1-3 hours.[1] Monitor the reaction for completion by TLC.

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Isolation and Purification of Clomipramine Base:

-

Concentrate the organic layer under reduced pressure to obtain a crude oily substance.[1]

-

-

Formation and Purification of Clomipramine Hydrochloride:

-

Dissolve the crude clomipramine base in acetone.

-

Acidify the solution by dropwise addition of hydrochloric acid until precipitation is complete.

-

Collect the precipitate by filtration and dry to obtain the crude clomipramine hydrochloride.

-

For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an acetone/diethyl ether mixture.[1] This may involve dissolving the crude product in the heated solvent, treating with activated carbon for decolorization, filtering the hot solution, and allowing it to cool for crystallization.[1]

-

Collect the purified crystals by filtration and dry under vacuum.

-

Data Presentation

The following table summarizes typical quantitative data for the synthesis of clomipramine hydrochloride intermediates, as adapted from patent literature.[2][3]

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Example Mass (g) | Example Moles (mmol) | Yield (%) |

| N-acetyliminodibenzyl | 237.29 | 1.0 | 23.73 | 100 | - |

| Tri(trichloromethyl) carbonate | 296.75 | 1.0 | 29.68 | 100 | - |

| N-acetyl-3-chloroiminodibenzyl (Intermediate) | 271.73 | - | 23.91 | 88 | 88.0 |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of Clomipramine Hydrochloride.

Mechanism of Action: Signaling Pathway

Clomipramine's primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft.[3] This leads to an increased concentration of these neurotransmitters, enhancing their signaling.

Caption: Clomipramine's inhibition of serotonin and norepinephrine reuptake.

References

- 1. CN111892538B - High-purity clomipramine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 2. CN104876870A - Synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]

- 3. CN104876870B - A kind of synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]

Application Notes: The Role of 3-Chloro-N,N-dialkylpropan-1-amines in the Synthesis of Phenothiazine Antipsychotics

Introduction

Chlorpromazine is a first-generation antipsychotic medication belonging to the phenothiazine class, primarily used in the treatment of schizophrenia and other psychotic disorders.[1] Its synthesis is a cornerstone of pharmaceutical chemistry and serves as a model for the preparation of other phenothiazine-based drugs. A critical step in this synthesis is the N-alkylation of the 2-chlorophenothiazine nucleus. This process introduces a specific side chain that is essential for the drug's therapeutic activity.

This document details the role of the alkylating agent in this reaction, focusing on the synthesis of chlorpromazine. It is important to note that the synthesis of chlorpromazine specifically utilizes 3-chloro-N,N-dimethylpropan-1-amine to yield the final product, 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine.[2] The user's query mentioned 3-chloro-N,N-diethylpropan-1-amine, which would react in an analogous manner but would produce the N,N-diethyl analogue of chlorpromazine, a different chemical entity. The fundamental role of both reagents is identical: to act as an electrophile that adds a dialkylaminopropyl side chain to the nitrogen atom of the phenothiazine ring system.

The reaction is a nucleophilic substitution where the nitrogen atom of 2-chlorophenothiazine, facilitated by a base, attacks the primary carbon of the chloro-dialkyl-propanamine, displacing the chloride ion and forming the crucial carbon-nitrogen bond.

Chlorpromazine Synthesis: Reaction and Optimization

The synthesis of chlorpromazine from 2-chlorophenothiazine and 3-chloro-N,N-dimethylpropan-1-amine is a well-established industrial process. The reaction is typically carried out in the presence of a base and a suitable solvent. Various condensing agents and catalysts have been employed to improve reaction efficiency and yield.

The key transformation is the alkylation of the secondary amine within the phenothiazine ring. A base is required to deprotonate this amine, increasing its nucleophilicity. Common bases include sodium hydroxide and potassium hydroxide.[3][4] To enhance the reaction rate and yield, a phase-transfer catalyst, such as tetrabutylammonium bromide, is often used, which facilitates the transfer of the base into the organic phase where the reaction occurs.[3][4]

Data Presentation: Synthesis Parameters

The following table summarizes various reported conditions for the synthesis of chlorpromazine, highlighting the impact of different reagents on the molar yield.

| Starting Material | Alkylating Agent | Base / Condensing Agent | Catalyst | Solvent | Molar Yield (%) | Reference |

| 2-Chlorophenothiazine | N,N-dimethyl-3-chloropropylamine | Sodium Hydroxide | - | Toluene | 72.1% | [3] |

| 2-Chlorophenothiazine | N,N-dimethyl-3-chloropropylamine | Sodium Hydroxide | Tetrabutylammonium Bromide | Toluene | >90% | [3] |

| 2-Chlorophenothiazine | 3-dimethylaminopropylchloride | Potassium Hydroxide (aqueous) | - | Toluene | Not specified | [4] |

| 2-Chlorophenothiazine | N,N-dimethyl-3-chloropropylamine | Sodium Hydroxide | Tetrabutylammonium Bromide | N-methylpyrrolidone | Not specified, but noted as "improved" | [5] |

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of chlorpromazine based on common procedures described in the literature.[3][4]

Protocol 1: Synthesis of Chlorpromazine via Phase-Transfer Catalysis

Objective: To synthesize chlorpromazine by N-alkylation of 2-chlorophenothiazine with 3-chloro-N,N-dimethylpropan-1-amine using a base and a phase-transfer catalyst.

Materials and Reagents:

-

2-Chlorophenothiazine

-

3-Chloro-N,N-dimethylpropan-1-amine (or its hydrochloride salt)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Tetrabutylammonium Bromide (TBAB)

-

Toluene

-

Deionized Water

-

Anhydrous Sodium Sulfate

-

Hydrochloric acid (for salt formation)

-

Isopropanol (for salt formation)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH indicator strips or meter

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask, add 2-chlorophenothiazine and toluene.

-

Add the base (e.g., sodium hydroxide) and the phase-transfer catalyst (tetrabutylammonium bromide).[3] The mass ratio of 2-chlorophenothiazine to N,N-dimethyl-3-chloropropylamine, sodium hydroxide, and tetrabutylammonium bromide is typically around 1:0.5-0.7:0.9-1.2:0.01-0.03.[3]

-

Stir the mixture and heat to reflux to remove any residual water (azeotropic distillation).

-

-

Alkylation Reaction:

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude chlorpromazine base as an oil.

-

-

(Optional) Conversion to Hydrochloride Salt:

-

Dissolve the crude chlorpromazine base in a suitable solvent like isopropanol.[3]

-

Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in isopropanol until the solution is acidic.[3]

-

Cool the mixture to induce crystallization of chlorpromazine hydrochloride.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

-

Visualizations

Synthesis Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for the synthesis and the chemical reaction itself.

Caption: Experimental workflow for chlorpromazine synthesis.

Caption: N-alkylation reaction for chlorpromazine synthesis.

Chlorpromazine Mechanism of Action

Chlorpromazine exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors in the brain's mesolimbic pathway.[6][7] This blockade reduces the excessive dopamine signaling associated with the positive symptoms of schizophrenia.[1] It also interacts with various other receptors, which contributes to both its therapeutic effects and its side-effect profile.[8][9][10]

Caption: Chlorpromazine's antagonism of the D2 dopamine receptor.

References

- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 2. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 4. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 5. Chlorpromazine Hydrochloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]